Product packaging for (2R)-oxolane-2-carboxamide(Cat. No.:CAS No. 539820-25-2)

(2R)-oxolane-2-carboxamide

Cat. No.: B6236436
CAS No.: 539820-25-2
M. Wt: 115.13 g/mol
InChI Key: GXHAENUAJYZNOA-SCSAIBSYSA-N
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Description

Significance of the Oxolane Ring System in Chiral Molecule Synthesis

The oxolane, or tetrahydrofuran (B95107), ring is a fundamental heterocyclic compound present in a multitude of natural and synthetic molecules that exhibit a wide range of biological activities. nih.gov Unlike the more strained three-membered oxiranes or four-membered oxetanes, the five-membered oxolane ring possesses significantly less ring strain, lending it greater stability. beilstein-journals.org This structural stability, combined with its conformational flexibility, makes it a desirable feature in molecular design.

The oxygen atom within the oxolane ring can act as a hydrogen-bond acceptor, a property that is crucial for molecular interactions, particularly in biological systems. acs.org The synthesis of oxolane derivatives is a robust area of research, with numerous methods described for creating substituted versions of this ring system. nih.gov The ability to install various functional groups onto the oxolane backbone allows chemists to generate a diverse library of chiral building blocks. These building blocks are instrumental in the stereocontrolled synthesis of complex natural products and pharmaceuticals. acs.org For example, the diastereoselective annulation of an oxolane ring onto a pyroglutamate (B8496135) scaffold was a key step in the total synthesis of (S)-(+)-Lycoperdic acid. acs.org

Stereochemical Importance of the (2R)-Configuration in Oxolane-2-carboxamide

Chirality, or the "handedness" of a molecule, is a critical factor in drug design and synthesis, as the majority of biological targets, such as enzymes and receptors, are themselves chiral. rsc.org The physiological effect of a drug can be profoundly influenced by its stereochemistry; one enantiomer (a non-superimposable mirror image) may exhibit the desired therapeutic effect while the other could be inactive or even cause adverse effects. nih.gov

Historical Context of (2R)-Oxolane-2-carboxamide in Synthetic Methodology

The strategic use of chiral molecules to control the stereochemistry of reactions is a cornerstone of modern organic synthesis. The concept of the chiral auxiliary was prominently introduced and developed in the 1970s and 1980s. wikipedia.org Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to guide a diastereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

A well-known class of chiral auxiliaries are the oxazolidinones, popularized by David A. Evans, which have been widely applied in stereoselective alkylations, aldol (B89426) reactions, and other transformations. wikipedia.orgresearchgate.net While a specific, detailed history for this compound as a widely adopted auxiliary is not as extensively documented as for Evans' oxazolidinones, its utility stems from the same core principles. Its parent compound, (2R)-oxolane-2-carboxylic acid, is recognized as a chiral intermediate used for producing optically pure compounds through asymmetric synthesis. chem960.com The development and application of this compound and similar scaffolds are part of the broader evolution of asymmetric synthesis, which seeks to create single enantiomers of chiral molecules efficiently.

Overview of Current Research Trajectories for this compound

Current research continues to explore the utility of the oxolane-2-carboxamide scaffold and its derivatives in various areas of chemical science. A primary focus is its incorporation into novel molecules designed for specific biological targets. For instance, derivatives containing this scaffold have been synthesized and evaluated as potential ligands for G protein-coupled receptors, such as adenosine (B11128) receptors. nih.gov

Furthermore, the related (2S)-oxolane-2-carboxamide core has been identified in fragment-based screening campaigns against viral proteins. Specifically, (2S)-N-(4-aminocarbonylphenyl)oxolane-2-carboxamide was found to bind to a site on the β-coronavirus 3CL Mpro protease, highlighting the potential of this scaffold in the development of antiviral agents. ed.ac.uk Although the stereochemistry is opposite, this finding underscores the relevance of the oxolane-carboxamide framework in interacting with biological macromolecules. The synthesis of complex structures containing the oxolane ring remains an active field, demonstrating the enduring importance of these chiral building blocks in constructing molecules with intricate architectures and potential bioactivity. acs.org

Interactive Data Tables

Below are interactive tables summarizing key information related to compounds discussed in the article.

Table 1: Properties of Representative Chiral Scaffolds

Compound/ScaffoldKey FeatureCommon Application
This compoundChiral oxolane ring with (R)-configurationChiral building block, potential ligand
Evans OxazolidinonesChiral oxazolidinone ringChiral auxiliaries in asymmetric synthesis wikipedia.orgresearchgate.net
(2R)-Oxolane-2-carboxylic acidChiral carboxylic acidIntermediate for asymmetric synthesis chem960.com

Table 2: Mentioned Compounds and Their Context

Compound NameContext of MentionReference
(S)-(+)-Lycoperdic acidTarget molecule in a total synthesis utilizing an oxolane ring acs.org
(2S)-N-(4-aminocarbonylphenyl)oxolane-2-carboxamideLigand binding to β-coronavirus 3CL Mpro protease ed.ac.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

539820-25-2

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

(2R)-oxolane-2-carboxamide

InChI

InChI=1S/C5H9NO2/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H2,6,7)/t4-/m1/s1

InChI Key

GXHAENUAJYZNOA-SCSAIBSYSA-N

Isomeric SMILES

C1C[C@@H](OC1)C(=O)N

Canonical SMILES

C1CC(OC1)C(=O)N

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 2r Oxolane 2 Carboxamide

Enantioselective Synthesis Strategies for (2R)-Oxolane-2-carboxamide

The primary challenge in the synthesis of this compound lies in the precise control of the stereochemistry at the C2 position. Various asymmetric strategies have been developed to achieve this, broadly categorized into chiral auxiliary-mediated approaches, asymmetric catalysis, and chemoenzymatic methods. These strategies often target the precursor, (2R)-oxolane-2-carboxylic acid, which can be readily converted to the desired carboxamide.

Chiral Auxiliary-Mediated Approaches to this compound

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction, which are temporarily incorporated into the substrate to direct the formation of a specific stereoisomer. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of this compound, this approach would typically involve the acylation of a chiral auxiliary with a precursor to the oxolane ring, followed by a diastereoselective reaction to establish the chiral center, and subsequent cleavage of the auxiliary.

Prominent examples of chiral auxiliaries applicable to this synthesis include Evans oxazolidinones and Oppolzer's camphorsultam. wikipedia.orgwikipedia.org For instance, an Evans oxazolidinone can be acylated with 2-furoyl chloride, followed by an asymmetric transformation such as a Diels-Alder reaction or a conjugate addition to an α,β-unsaturated system derived from the furan (B31954) ring. Subsequent hydrogenation of the furan ring to the oxolane and cleavage of the auxiliary would yield the enantiomerically enriched (2R)-oxolane-2-carboxylic acid, which can then be converted to the target carboxamide.

The diastereoselectivity of these reactions is typically high, as the bulky chiral auxiliary effectively shields one face of the reactive intermediate, directing the incoming reagent to the opposite face. youtube.com The choice of auxiliary and reaction conditions can be tuned to achieve the desired stereochemical outcome.

Table 1: Representative Chiral Auxiliaries for Asymmetric Synthesis

Chiral Auxiliary Key Features Typical Diastereomeric Excess (d.e.)
Evans Oxazolidinones Readily available from amino acids; high diastereoselectivity in aldol (B89426), alkylation, and acylation reactions. wikipedia.org >95%

Asymmetric Catalysis in the Preparation of this compound

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. Both organocatalysis and metal-based catalysis have been successfully employed in the synthesis of chiral tetrahydrofurans.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the preparation of this compound, organocatalytic strategies can be envisioned that construct the chiral oxolane ring through enantioselective transformations.

One plausible approach involves an asymmetric Michael addition of a nucleophile to an α,β-unsaturated precursor, catalyzed by a chiral secondary amine, such as a derivative of proline. For example, the Michael addition of an oxygen-based nucleophile to a suitable acceptor could initiate a cascade cyclization to form the tetrahydrofuran (B95107) ring with high enantioselectivity. A specific example is the use of a chiral diphenylprolinol silyl (B83357) ether to catalyze the asymmetric Michael addition as a key step in the synthesis of multifunctionalized γ-butyrolactones, which are structurally related to the target molecule.

Another powerful organocatalytic method is tandem iminium-enamine catalysis, which can be used to synthesize highly substituted tetrahydrofurans. This strategy involves the reaction of a γ-hydroxy-α,β-unsaturated carbonyl compound with an enal, where the organocatalyst activates both reactants sequentially to control the stereochemical outcome of a double Michael addition.

Table 2: Organocatalytic Approaches to Chiral Tetrahydrofuran Synthesis

Catalyst Reaction Type Key Features Achieved Enantiomeric Excess (e.e.)
(S)-Diphenylprolinol silyl ether Asymmetric Michael Addition Mild reaction conditions; high enantioselectivity for the formation of C-O and C-C bonds. Up to 99%

Transition metal catalysts, particularly those based on rhodium, palladium, and copper, are highly effective in a wide range of asymmetric transformations. A key strategy for the synthesis of this compound would be the asymmetric hydrogenation of a suitable unsaturated precursor, such as 2-furoic acid or its derivatives. The direct asymmetric hydrogenation of furan derivatives is a challenging but powerful method to access chiral tetrahydrofurans.

Chiral rhodium complexes bearing bisphosphine ligands have been shown to be effective in the asymmetric hydrogenation of substituted furans, leading to the corresponding tetrahydrofurans with high enantioselectivity. Similarly, synergistic catalysis involving both palladium and rhodium has been developed for the asymmetric synthesis of multi-substituted tetrahydrofurans via a [3+2] decarboxylative cycloaddition of vinylethylene carbonates with α,β-unsaturated carbonyl compounds. This approach allows for the construction of the tetrahydrofuran ring with excellent control over multiple stereocenters.

Copper-catalyzed asymmetric reactions, often employing C2-symmetric bis(oxazoline) ligands, are also well-suited for the synthesis of chiral heterocycles. acs.orgnih.govwikipedia.org These catalysts can promote a variety of enantioselective transformations, including cycloadditions and Michael additions, that could be adapted to form the this compound core.

Table 3: Metal-Catalyzed Asymmetric Synthesis of Chiral Tetrahydrofurans

Metal Catalyst/Ligand Reaction Type Key Features Achieved Enantiomeric Excess (e.e.)
Rhodium/Bisphosphine Asymmetric Hydrogenation Direct reduction of the furan ring to a chiral tetrahydrofuran. Up to 99%
Palladium/Rhodium Decarboxylative Cycloaddition Forms multiple stereocenters with high diastereo- and enantioselectivity. Up to 99%

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis combines the high selectivity of enzymes with the versatility of chemical transformations. A practical and scalable approach to (R)-tetrahydrofuran-2-carboxylic acid, the direct precursor to this compound, has been developed through the enantioselective hydrolysis of its racemic ester. researchgate.net

This method utilizes a protease from Aspergillus melleus to selectively hydrolyze the (R)-ester from a racemic mixture of ethyl (±)-tetrahydrofuran-2-carboxylate. The reaction proceeds with high enantioselectivity, affording (R)-tetrahydrofuran-2-carboxylic acid in high enantiomeric excess. The unreacted (S)-ester can be separated and racemized for recycling, making this a highly efficient process. The resulting (R)-acid can then be readily converted to the target this compound through standard amidation procedures.

Table 4: Chemoenzymatic Synthesis of (R)-Tetrahydrofuran-2-carboxylic Acid

Enzyme Substrate Product Enantiomeric Excess (e.e.) Key Advantages

Total Synthesis Approaches Incorporating the this compound Moiety

The this compound moiety and its corresponding carboxylic acid are valuable building blocks in the total synthesis of natural products. The chiral tetrahydrofuran core is a common structural feature in many biologically active molecules, including lignans (B1203133) and paraconic acids. acs.orgelsevierpure.com

A notable example is the enantioselective synthesis of (+)-nephrosteranic acid, a naturally occurring γ-butyrolactone. The synthesis of this molecule involves the construction of a chiral substituted tetrahydrofuran ring as a key intermediate. While not directly incorporating the this compound, the strategies employed for the stereoselective synthesis of the core tetrahydrofuran ring are highly relevant. These syntheses often rely on asymmetric Michael additions catalyzed by chiral organocatalysts to establish the key stereocenters of the lactone precursor.

The synthesis of various tetrahydrofuran lignans also showcases the importance of chiral oxolane intermediates. These syntheses often employ stereoselective cyclization reactions of acyclic precursors to construct the tetrahydrofuran ring with precise control over the relative and absolute stereochemistry. The methodologies developed in the context of these total syntheses provide a powerful toolbox for the construction of complex molecules containing the this compound scaffold.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to create more sustainable and economically viable production processes. Key tenets of green chemistry include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, employing benign solvents and auxiliaries, and designing for energy efficiency. amazonaws.com By focusing on these principles, chemists can develop synthetic pathways that significantly reduce the environmental footprint associated with the manufacturing of this valuable compound.

A primary goal in green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents, which are often toxic, flammable, and contribute to environmental pollution. amazonaws.com Solvent-free synthesis and the use of water as a reaction medium represent two of the most effective strategies to achieve this goal.

Solvent-Free Synthesis: Solvent-free reactions, or solid-state reactions, eliminate the need for organic solvents entirely, thereby reducing waste and simplifying purification processes. amazonaws.com These reactions can often be facilitated by alternative energy sources such as microwave or ultrasonic irradiation, which can accelerate reaction rates and improve yields. mdpi.comresearchgate.net For the synthesis of carboxamides, solvent-free conditions have been shown to be effective. For instance, the preparation of various carboximidamides has been successfully achieved in a one-pot, solvent-free procedure, highlighting the potential of this method. researchgate.net While specific studies on the solvent-free synthesis of this compound are not extensively documented, the principles can be applied. A potential approach would involve the direct reaction of (2R)-oxolane-2-carboxylic acid or its ester derivative with an ammonia (B1221849) source under heat or microwave irradiation.

Aqueous Medium Syntheses: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have limited solubility in water, techniques such as the use of phase-transfer catalysts or performing reactions at elevated temperatures can overcome this limitation. The synthesis of certain oxolane derivatives has been successfully conducted in acidic aqueous solutions. nih.gov Research on the synthesis of oxoquinoline-carboxamides demonstrated that conducting the reaction in water under ultrasonication resulted in a high yield (91%) in a significantly reduced reaction time (20 minutes). mdpi.com This suggests that an aqueous-based synthesis of this compound could be a viable and environmentally friendly alternative to traditional solvent-based methods.

Table 1: Comparison of Potential Green Synthesis Conditions for this compound
ConditionMethodologyPotential AdvantagesPotential Challenges
Solvent-FreeDirect reaction of (2R)-oxolane-2-carboxylic acid and an amine source with microwave irradiation.Reduced waste, faster reaction times, simplified purification. researchgate.netPotential for localized overheating, ensuring homogenous mixing of reactants.
Aqueous MediumReaction in water, possibly with a catalyst and/or ultrasonication.Environmentally benign solvent, non-toxic, non-flammable. mdpi.comLow solubility of organic reactants, potential for competing hydrolysis reactions.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wordpress.comprimescholars.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. scranton.edu A higher atom economy signifies a more efficient and less wasteful process.

The ideal reaction type for maximizing atom economy is an addition reaction, where all reactant atoms are incorporated into the final product, resulting in 100% atom economy. youtube.com In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. youtube.com

For the production of this compound, a direct amidation of (2R)-oxolane-2-carboxylic acid with ammonia represents a theoretically atom-economical route.

Reaction: (2R)-Oxolane-2-carboxylic acid + Ammonia → this compound + Water

In this reaction, water is the only byproduct. While this is an improvement over reactions with more complex byproducts, the generation of water still reduces the atom economy from the ideal 100%. To achieve a true 100% atom economy, a reaction such as the direct addition of ammonia to an activated form of the carboxylic acid (without the loss of a leaving group) would be required, though this is often synthetically challenging.

Reaction efficiency is also critically important and is often measured by the percentage yield. However, a high yield does not necessarily indicate a green process if the atom economy is low. scranton.edu The goal is to develop synthetic routes that feature both high atom economy and high reaction yields.

Table 2: Hypothetical Atom Economy Calculation for the Synthesis of this compound
Reactant/ProductChemical FormulaMolecular Weight (g/mol)
(2R)-Oxolane-2-carboxylic acidC₅H₈O₃116.12
AmmoniaNH₃17.03
Total Reactant Mass 133.15
This compound (Desired Product)C₅H₉NO₂115.13
Water (Byproduct)H₂O18.02
Percent Atom Economy (115.13 / 133.15) * 100 = 86.5%

Scale-Up Considerations and Process Chemistry for this compound

Translating a green synthetic route from a laboratory scale to industrial production presents a unique set of challenges. While a method may be efficient and environmentally friendly on a small scale, its economic viability and safety on a larger scale must be carefully evaluated. amazonaws.com For the production of this compound, several factors are critical for successful scale-up.

Key Scale-Up Considerations:

Catalyst and Reagent Management: If a catalyst is used, its cost, stability, reusability, and ease of separation from the product stream are crucial. For green processes, heterogeneous catalysts are often preferred as they can be more easily recovered and recycled.

Heat and Mass Transfer: Reactions that are easily controlled in small flasks can become difficult to manage in large reactors. Exothermic reactions, in particular, require efficient heat removal to prevent runaway reactions and ensure consistent product quality. The mixing efficiency must also be considered to ensure homogeneity.

Energy Efficiency: Laboratory techniques like microwave irradiation may not be practical or energy-efficient for large-scale production. Alternative heating methods, such as continuous flow reactors with efficient heat exchangers, may be more suitable.

Downstream Processing and Purification: The purification of the final product can generate significant waste. Developing green purification techniques, such as crystallization instead of chromatography, is essential. If an aqueous synthesis is used, efficient methods for product extraction and water treatment must be implemented.

Process Safety and Regulatory Compliance: A thorough hazard analysis is required to identify and mitigate any potential safety risks associated with the process at scale. Compliance with environmental regulations regarding waste disposal and emissions is also mandatory. amazonaws.com

Successful scale-up of a green synthesis for this compound requires a multidisciplinary approach involving chemists and chemical engineers to optimize reaction conditions, reactor design, and downstream processing to ensure a safe, efficient, and environmentally responsible manufacturing process.

Chemical Reactivity and Transformations of 2r Oxolane 2 Carboxamide

Reactions at the Carboxamide Functionality of (2R)-Oxolane-2-carboxamide

The carboxamide group is a versatile functional group that can undergo a variety of chemical transformations. These reactions allow for the modification of this compound to generate a range of derivatives with potentially new chemical and biological properties.

Amidation and Related Coupling Reactions Involving this compound

While this compound is itself a product of an amidation reaction, the primary amide can, under certain conditions, participate in further N-acylation or transamidation reactions. Direct N-acylation with acyl chlorides or anhydrides can introduce a second acyl group on the nitrogen, forming an imide derivative. Transamidation, the exchange of the amine portion of the amide with another amine, is a challenging but feasible transformation, often requiring harsh conditions or catalysis.

These reactions are pivotal in synthesizing more complex molecules where the this compound moiety is incorporated into a larger scaffold.

Reduction and Oxidation Reactions of the Carboxamide Group

The carboxamide group of this compound can be reduced to the corresponding amine, (2R)-oxolan-2-ylmethanamine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃). The resulting primary amine is a valuable synthetic intermediate for the introduction of new functional groups.

Conversely, while the direct oxidation of a primary carboxamide is not a common transformation, oxidative rearrangement reactions are known. For instance, the Hofmann rearrangement, involving treatment with bromine and a strong base, could potentially convert this compound into an unstable N-acyl hemiaminal, which would likely decompose.

Derivatization Strategies for the Carboxamide Moiety

A key derivatization strategy for primary amides like this compound is dehydration to form the corresponding nitrile, (2R)-oxolane-2-carbonitrile. This reaction is effectively accomplished using a variety of dehydrating agents. rsc.orgchemistrysteps.comresearchgate.netnih.govmasterorganicchemistry.com Another important reaction is hydrolysis, which can convert the carboxamide back to the parent carboxylic acid, (2R)-oxolane-2-carboxylic acid. This can be achieved under either acidic or basic conditions, typically requiring heating. masterorganicchemistry.com

The nitrogen atom of the carboxamide can also be alkylated, although this can be challenging due to the lower nucleophilicity of the amide nitrogen compared to an amine. N-alkylation can provide access to a range of secondary and tertiary amides.

Table 1: Potential Derivatization Reactions of the Carboxamide Moiety

ReactionReagents and ConditionsProduct
DehydrationP₂O₅, heat; SOCl₂, reflux; POCl₃, pyridine(2R)-Oxolane-2-carbonitrile
Hydrolysis (Acidic)H₃O⁺, heat(2R)-Oxolane-2-carboxylic acid
Hydrolysis (Basic)NaOH, H₂O, heatSodium (2R)-oxolane-2-carboxylate
Reduction1. LiAlH₄, THF; 2. H₂O(2R)-Oxolan-2-ylmethanamine
N-AlkylationNaH, R-X in DMFN-alkyl-(2R)-oxolane-2-carboxamide

Ring Opening and Rearrangement Reactions of the Oxolane System in this compound

The oxolane (tetrahydrofuran) ring is a relatively stable cyclic ether. However, under specific conditions, it can undergo ring-opening reactions. nih.govrsc.orgmdpi.com The presence of the carboxamide group at the C2 position can influence the regioselectivity of these reactions.

Ring opening is typically initiated by Lewis acids or strong Brønsted acids, which coordinate to the ring oxygen, making the adjacent carbon atoms more susceptible to nucleophilic attack. mdpi.comacs.orgdocumentsdelivered.comacs.orgmdpi.com For this compound, nucleophilic attack would likely occur at the C5 position, leading to a 5-substituted linear product, as attack at the C2 position would be sterically hindered by the carboxamide group.

Rearrangement reactions of the oxolane ring itself are less common but can be induced under certain conditions, often involving carbocationic intermediates generated during acid-catalyzed processes.

Table 2: Representative Ring-Opening Reactions of the Oxolane Ring

Reaction TypeReagents and ConditionsPotential Product Structure
Acid-Catalyzed Nucleophilic OpeningHBr, heat4-Bromobutanoic acid derivative
Lewis Acid-Mediated OpeningAlCl₃, acyl chloride4-Acyloxy-butanoyl chloride derivative
Reductive CleavageStrong reducing agentsButane-1,4-diol derivative (after reduction of carboxamide)

Stereoselective Reactions Originating from the Chiral Center of this compound

The presence of a stereogenic center at the C2 position of the oxolane ring in this compound makes it a valuable chiral building block. This stereocenter can exert stereocontrol over reactions occurring at the carboxamide functionality or on the oxolane ring itself.

Diastereoselective Transformations

Reactions that introduce a new stereocenter into the molecule can proceed with a degree of diastereoselectivity, influenced by the existing (R)-configuration at C2. For example, if the carboxamide is first reduced to the amine and then elaborated, the chiral center can direct the stereochemical outcome of subsequent reactions.

Similarly, functionalization of the oxolane ring, for instance, through deprotonation at an adjacent carbon followed by reaction with an electrophile, would be expected to proceed with some level of diastereoselectivity. The incoming electrophile would preferentially approach from the less sterically hindered face of the molecule, as dictated by the conformation of the oxolane ring and the orientation of the substituent at C2. The synthesis of substituted tetrahydrofurans often proceeds with high levels of diastereoselectivity.

The extent of diastereoselectivity will depend on the specific reaction conditions, the nature of the reagents, and the inherent conformational preferences of the reactant and transition states.

Enantioselective Induction in Reactions Utilizing this compound

The inherent chirality of this compound, stemming from the stereocenter at the C2 position, makes it a potential candidate for applications in asymmetric synthesis. Although not as extensively studied as other chiral auxiliaries, the principles of enantioselective induction can be applied to predict its behavior in various chemical transformations. The strategic positioning of the carboxamide group on the chiral oxolane scaffold can influence the stereochemical outcome of reactions at or adjacent to this functional group.

In hypothetical applications as a chiral auxiliary, the amide nitrogen could be acylated and the resulting imide subjected to diastereoselective reactions. The oxolane ring would act as a chiral directing group, influencing the approach of incoming reagents to the enolate formed from the acyl group. The steric bulk and the preferred conformation of the oxolane ring would create a biased chiral environment, leading to the preferential formation of one diastereomer over the other. Subsequent cleavage of the auxiliary would yield an enantiomerically enriched product.

Furthermore, the oxolane oxygen and the amide carbonyl oxygen can act as coordination sites for Lewis acids, which can rigidify the transition state and enhance diastereoselectivity in reactions such as aldol (B89426) additions, alkylations, and Diels-Alder reactions. The stereochemical outcome would be dictated by the facial bias created by the chiral (2R)-oxolane backbone.

Functionalization of the Oxolane Ring in this compound

Functionalization of the saturated oxolane ring in this compound presents a pathway to novel, structurally diverse chiral molecules. The reactivity of the tetrahydrofuran (B95107) ring is generally characterized by C-H activation, ring-opening reactions, and substitutions, with the regioselectivity being a key consideration.

Regioselective Substitution Reactions

Regioselective substitution on the tetrahydrofuran ring can be challenging due to the similar reactivity of the methylene protons. However, the presence of the carboxamide group at the C2 position can direct substitution to specific positions. The C2 position is already functionalized, leaving the C3, C4, and C5 positions as potential sites for substitution.

Alpha-functionalization at the C2 and C5 positions of tetrahydrofuran is often favored in radical reactions due to the stability of the resulting radical adjacent to the oxygen atom. Photocatalytic methods have been developed for the site-selective α-C–H functionalization of tetrahydrofuran for C–S and C–C bond formation rsc.org. In the context of this compound, functionalization at the C5 position would be a likely outcome under such conditions.

Ring-opening reactions of tetrahydrofuran, often promoted by strong electrophilic activators like triflic anhydride (Tf₂O), provide a route to functionalized acyclic compounds nih.gov. For this compound, such a reaction could lead to a variety of derivatives depending on the nucleophile used to trap the resulting oxonium ion.

Formal [3+2]-cycloaddition reactions between allylsilanes and aldehydes have been shown to produce tetrahydrofurans with good regioselectivity and stereoselectivity researchgate.net. While this is a synthetic route to the ring system, analogous principles could be explored for the modification of a pre-existing oxolane ring.

The following table illustrates examples of regioselective functionalization of tetrahydrofuran derivatives from the literature, which can serve as a model for predicting the reactivity of this compound.

Starting MaterialReagents and ConditionsProductRegioselectivityReference
TetrahydrofuranⁿBu₄NBr, 4-CzIPN, visible lightα-functionalized THFC2/C5 rsc.org
TetrahydrofuranTf₂O, Nu₁ (nitrile), Nu₂ (various)Ring-opened productN/A nih.gov
Functionalized allylic silane and aldehydeLewis AcidSubstituted tetrahydrofuranHigh researchgate.net

Computational and Theoretical Investigations of 2r Oxolane 2 Carboxamide

Quantum Chemical Calculations for (2R)-Oxolane-2-carboxamide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can provide detailed information about the electronic structure, bonding, and reactivity of this compound.

The electronic structure of this compound can be thoroughly investigated using methods like Density Functional Theory (DFT). An analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis is another valuable tool to understand the bonding within the molecule. It allows for the quantification of electron density distribution, hybridization of atomic orbitals, and the nature of chemical bonds (e.g., sigma, pi bonds). For this compound, NBO analysis would reveal the delocalization of electron density in the carboxamide group and the nature of the C-O and C-N bonds.

Table 1: Calculated Electronic Properties of this compound

Property Value
HOMO Energy -7.2 eV
LUMO Energy 1.5 eV
HOMO-LUMO Gap 8.7 eV

Note: The values in this table are representative and would be obtained from DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory).

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. The MEP is calculated by mapping the electrostatic potential onto the electron density surface.

For this compound, the MEP map would show regions of negative potential (typically colored in shades of red) and positive potential (colored in shades of blue). The most negative potential is expected to be located around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. The regions of positive potential would be found around the hydrogen atoms of the amide group, suggesting these are sites for nucleophilic attack.

Conformational Analysis of this compound

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers and understand the energy landscape of their interconversion.

A systematic conformational search can be performed using ab initio (like Hartree-Fock) or, more commonly, DFT methods. This involves rotating the rotatable bonds in the molecule, primarily the C-C bond connecting the oxolane ring and the carboxamide group, and the C-N bond of the amide. For each resulting geometry, an energy minimization is performed to find the nearest local minimum.

The oxolane ring itself is not planar and exists in a puckered conformation, typically an envelope or a twist form. The conformational search would explore the different puckerings of the ring in combination with the orientation of the carboxamide substituent. The relative energies of the identified conformers are then calculated to determine the most stable structures.

Table 2: Relative Energies of Stable Conformers of this compound

Conformer Ring Pucker Dihedral Angle (O-C-C-N) Relative Energy (kcal/mol)
1 Envelope (C4-endo) 60° 0.00
2 Twist (T) 180° 1.25

Note: The data in this table is illustrative of results from a DFT conformational search.

Molecular Dynamics (MD) simulations provide a dynamic picture of the conformational behavior of this compound over time, often in a simulated solvent environment. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational space and reveal the probabilities of finding the molecule in different conformations.

MD simulations can be used to study the flexibility of the oxolane ring and the carboxamide group, as well as the intramolecular hydrogen bonding possibilities. The trajectory from an MD simulation can be analyzed to understand the transitions between different conformational states and to calculate various structural and dynamic properties.

Prediction of Spectroscopic Properties from Computational Models of this compound

Computational models are instrumental in predicting and interpreting the spectroscopic properties of molecules, such as NMR and IR spectra.

Theoretical calculations of vibrational frequencies can aid in the assignment of experimental Infrared (IR) and Raman spectra. DFT methods are commonly used to compute the harmonic vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to better match experimental values. For this compound, characteristic vibrational modes would include the N-H stretching of the amide, the C=O stretching of the carbonyl group, and various C-H and C-O stretching and bending modes of the oxolane ring.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors. These can then be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). Accurate prediction of ¹H and ¹³C NMR spectra requires considering the Boltzmann-averaged chemical shifts of the most stable conformers.

Table 3: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound

Spectroscopic Data Predicted Value
N-H Stretch (IR) 3450, 3320 cm⁻¹
C=O Stretch (IR) 1685 cm⁻¹
¹H NMR (H attached to C2) 4.2 ppm

Note: These are representative values that would be obtained from computational spectroscopic predictions.

Reaction Mechanism Studies Involving this compound

Transition State Characterization

No data available.

Energetic Profiles of Key Transformations

No data available.

Applications of 2r Oxolane 2 Carboxamide As a Chiral Building Block in Organic Synthesis

Utilization of (2R)-Oxolane-2-carboxamide in the Synthesis of Chiral Scaffolds

The inherent chirality and conformational rigidity of the oxolane ring in this compound make it an excellent starting material for the synthesis of a variety of chiral scaffolds. These scaffolds serve as foundational structures for the development of new pharmaceuticals and other biologically active compounds. The carboxamide functional group provides a convenient handle for further chemical modifications, allowing for the construction of diverse and complex molecular architectures.

One notable application is in the synthesis of pyroglutamic acid analogues. nih.govbenthamdirect.com Pyroglutamic acid derivatives are found in numerous natural products and exhibit a wide range of biological activities. benthamdirect.com By utilizing this compound, chemists can introduce the chiral tetrahydrofuran (B95107) motif into these structures, leading to novel compounds with potentially enhanced or altered pharmacological profiles. The synthesis often involves ring-opening of the oxolane, followed by functional group manipulations and subsequent cyclization to form the desired pyroglutamate (B8496135) core.

Furthermore, the this compound unit can be incorporated into larger, more complex scaffolds, such as macrocycles and fused ring systems. Its defined stereochemistry is crucial in directing the three-dimensional arrangement of these molecules, which is often a key determinant of their biological function. The synthesis of such intricate structures highlights the utility of this compound as a versatile chiral building block.

Role of this compound as a Chiral Ligand Precursor

Chiral ligands are indispensable tools in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. This compound serves as a valuable precursor for the development of novel chiral ligands. The amide nitrogen and the potential for introducing other coordinating groups onto the oxolane ring allow for the design of bidentate and multidentate ligands.

The synthesis of these ligands typically involves the modification of the carboxamide group or the introduction of substituents onto the oxolane ring. For instance, the amide nitrogen can be part of a larger chelating system, or the ring itself can be functionalized with phosphine, amine, or other coordinating moieties. The rigid structure of the oxolane backbone helps to create a well-defined chiral environment around a metal center, which is essential for achieving high levels of enantioselectivity in catalytic reactions.

While specific examples of ligands derived directly from this compound are not extensively documented in mainstream literature, the principles of chiral ligand design strongly support its potential in this area. The structural similarities to well-established chiral ligands derived from pyroglutamic acid and other cyclic amino acids suggest that ligands based on the this compound framework could be effective in a range of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and oxidations.

Incorporation of the this compound Moiety into Materials Science

The unique structural features of this compound also lend themselves to applications in materials science, where the control of molecular architecture is paramount for achieving desired material properties.

Polymeric Materials Design Incorporating this compound Units

The incorporation of chiral units into polymer backbones can impart unique properties, such as chiroptical activity and the ability to form helical structures. This compound can be utilized as a chiral monomer in the synthesis of novel polymers. The amide functionality can be readily converted into other polymerizable groups, or the molecule itself can be incorporated into polyamides or polyesters.

Supramolecular Assembly Applications

Supramolecular chemistry involves the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions. The hydrogen bonding capabilities of the carboxamide group and the potential for other intermolecular interactions make this compound an attractive building block for supramolecular assembly.

By designing molecules that incorporate the this compound motif, it is possible to program the formation of specific supramolecular architectures, such as gels, liquid crystals, or discrete molecular cages. The chirality of the building block can be translated to the macroscopic level, resulting in materials with chiral properties. These materials could have applications in areas such as asymmetric catalysis, enantioselective separations, and controlled drug release.

This compound in Agrochemical Research and Development (excluding toxicological and efficacy data)

The search for new and effective agrochemicals is a continuous effort, and chiral molecules play a significant role in this field. nih.gov The biological activity of many pesticides and herbicides is often associated with a specific enantiomer. Therefore, the synthesis of enantiomerically pure agrochemicals is of great importance.

This compound, as a readily available chiral building block, represents a valuable starting material for the synthesis of novel agrochemical candidates. frontiersin.org Its structural features can be found in or mimicked to design molecules that interact with specific biological targets in pests or weeds. The synthesis of chiral tetrahydrofuran derivatives is an active area of research in the development of new bioactive compounds. researchgate.netresearchgate.netchemistryviews.org

Researchers in agrochemical companies and academic labs can utilize this compound to create libraries of new chiral compounds for screening. The ability to introduce diverse functional groups onto this scaffold allows for the fine-tuning of molecular properties to optimize for factors such as target affinity and environmental persistence, without discussing the specific efficacy or toxicity of the resulting compounds.

Advanced Analytical Methodologies for Purity and Enantiomeric Purity of 2r Oxolane 2 Carboxamide

Chiral Chromatography Techniques for (2R)-Oxolane-2-carboxamide

Chiral chromatography is a cornerstone for the enantioselective analysis of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and subsequent separation.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) with CSPs is a widely adopted method for the enantiomeric separation of chiral compounds, including those structurally similar to this compound. The selection of the appropriate CSP and mobile phase is crucial for achieving optimal resolution. Polysaccharide-based and protein-based CSPs have demonstrated considerable success in resolving enantiomers of related cyclic amides.

For compounds structurally analogous to this compound, such as the antiepileptic drug Levetiracetam, which is the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidineacetamide, several effective HPLC methods have been developed. These methods provide a strong basis for the analysis of this compound.

Polysaccharide-Based CSPs: Amylose and cellulose derivatives are among the most versatile and widely used CSPs. For instance, an amylose tris(3,5-dimethylphenylcarbamate) coated on a silica gel support (e.g., Chiralpak AD-H) has been shown to provide excellent resolution for Levetiracetam enantiomers. youtube.com A normal-phase method using a mobile phase of hexane and isopropanol can achieve baseline separation. youtube.com Additionally, reversed-phase methods have been developed using amylose-based CSPs (e.g., Chiralpak AD-RH) with a mobile phase of water and acetonitrile, offering rapid analysis times. researchgate.net

Protein-Based CSPs: Chiral stationary phases based on immobilized proteins, such as α1-acid glycoprotein (AGP), offer another effective approach. These columns can operate in a reversed-phase mode using aqueous buffers as the mobile phase. A method for Levetiracetam using a chiral-AGP column with a phosphate buffer at a controlled pH and temperature has been reported to provide rapid and efficient enantiomeric separation. nih.gov

Data derived from studies on the structurally similar compound, Levetiracetam.

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Resolution (Rs)Reference
Chiralpak AD-H (amylose-based)Hexane:Isopropanol (90:10, v/v)1.0> 7 youtube.com
Chiralpak AD-RH (amylose-based)Water:Acetonitrile (80:20, v/v)0.5> 1.5 researchgate.net
Chiral-α1-acid glycoprotein (AGP)Phosphate buffer (pH 7)0.7Not specified, but baseline separation achieved in < 5 min nih.gov

Gas Chromatography (GC) with Chiral Columns

Gas chromatography with chiral capillary columns is a powerful technique for the enantioselective analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization may be necessary to increase volatility. However, direct analysis of structurally similar compounds has been achieved.

A gas chromatographic-mass spectrometric (GC-MS) method has been developed for the enantioselective analysis of Levetiracetam in biological fluids. nih.gov This method utilizes a chiral cyclodextrin capillary column for the separation of the enantiomers. nih.gov Cyclodextrin-based CSPs are commonly used in GC for chiral separations due to their ability to form transient diastereomeric inclusion complexes with the enantiomers.

Data derived from a study on the structurally similar compound, Levetiracetam.

Chiral ColumnDetection MethodKey FindingsReference
Chiral Cyclodextrin Capillary ColumnIon Trap Mass SpectrometrySuccessful enantioselective analysis in plasma and urine. Linear calibration curves were obtained. nih.gov

Supercritical Fluid Chromatography (SFC) for Enantioseparation of this compound

Supercritical fluid chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations. SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier, such as an alcohol. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC. nih.gov

Polysaccharide-based CSPs are widely used and highly effective in SFC for enantioseparations. mdpi.com A study on the separation of pyrrolidone derivatives, which are structurally related to this compound, demonstrated the effectiveness of chlorinated chiral stationary phases in SFC. nih.gov

Data derived from a study on structurally similar pyrrolidone derivatives.

Chiral Stationary PhaseMobile Phase ModifierResolution (Rs) RangeReference
Lux Cellulose-215% Methanol1.50 - 3.59 nih.gov
Lux i-Cellulose-515% MethanolLower than Lux Cellulose-2 nih.gov

Capillary Electrophoresis (CE) for Chiral Resolution

Capillary electrophoresis (CE) is a high-efficiency separation technique that can be adapted for chiral separations by adding a chiral selector to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE. The enantiomers form transient diastereomeric complexes with the chiral selector, leading to different electrophoretic mobilities and subsequent separation.

A capillary electrochromatography (CEC) method has been developed for the determination of the enantiomeric excess of Levetiracetam. mdpi.com While baseline separation was not achieved in a cyclodextrin-modified microemulsion electrokinetic chromatography (CD-MEEKC) method for Levetiracetam, the use of single isomer N-heterocyclic cyclodextrin derivatives has shown success in resolving other racemates and could be applicable to this compound. nih.govnih.gov

Data derived from a study on the structurally similar compound, Levetiracetam.

TechniqueChiral Selector/Stationary PhaseKey FindingsReference
Capillary Electrochromatography (CEC)Not specifiedMethod developed for enantiomeric excess determination with LOD of 1.1 µg/mL and LOQ of 3.6 µg/mL. mdpi.com

NMR-Based Enantiomeric Excess Determination (e.g., Chiral Shift Reagents, Chiral Derivatizing Agents)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be used to determine the enantiomeric excess of a chiral compound. Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary must be added to the NMR sample to induce a chemical shift difference between the enantiomers.

Chiral Shift Reagents (CSRs): These are typically lanthanide complexes that can coordinate with the analyte. The paramagnetic nature of the lanthanide ion induces large chemical shift changes in the protons of the analyte that are in close proximity. In a chiral environment provided by the CSR's ligands, the coordination complexes with the two enantiomers are diastereomeric, resulting in separate signals for each enantiomer in the NMR spectrum. The ratio of the integrals of these signals corresponds to the enantiomeric ratio.

Chiral Derivatizing Agents (CDAs): These are chiral molecules that react with the analyte to form a covalent bond, creating a pair of diastereomers. These diastereomers have distinct NMR spectra, allowing for the determination of the enantiomeric excess by integrating the signals of the newly formed diastereomers. A well-known example is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). wikipedia.org

Chiral Solvating Agents (CSAs): These agents form non-covalent diastereomeric complexes with the analyte through interactions such as hydrogen bonding or π-π stacking. The rapid exchange between the free and complexed states on the NMR timescale results in averaged, but chemically shifted, signals for the two enantiomers. BINOL-based amino alcohols have been shown to be effective CSAs for the enantiodiscrimination of carboxylic acids and may be applicable to amides like this compound. nih.gov

NMR MethodPrincipleCommon Reagents/AgentsApplicability to this compound
Chiral Shift ReagentsFormation of diastereomeric coordination complexes.Europium or Praseodymium complexes with chiral ligands.The amide group can serve as a coordination site for the lanthanide metal.
Chiral Derivatizing AgentsCovalent bond formation to create diastereomers.Mosher's acid (MTPA), (1S)-camphanic chloride.The amide N-H may potentially be derivatized, although this is less common than with alcohols or amines.
Chiral Solvating AgentsFormation of non-covalent diastereomeric complexes.(R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol, BINOL derivatives.The amide group can participate in hydrogen bonding with the CSA.

Future Research Trajectories for this compound: A Roadmap for Innovation

The chiral scaffold of this compound, a derivative of tetrahydrofuran (B95107), presents a compelling yet underexplored area within chemical research. While the tetrahydrofuran motif is prevalent in numerous biologically active natural products and pharmaceuticals, the specific potential of this enantiomerically pure carboxamide remains largely untapped. This article outlines key future research directions and unexplored avenues for this compound, focusing on the development of novel synthetic methodologies, investigation of its latent reactivity, advanced computational analysis, and its application in burgeoning, non-traditional chemical fields.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2R)-oxolane-2-carboxamide in laboratory settings?

  • Methodology : The compound is typically synthesized via coupling reactions between oxolane-2-carbonyl chloride and amine derivatives. For example, 3-amino-2-methylbenzoic acid reacts with oxolane-2-carbonyl chloride in dichloromethane at low temperatures (0–5°C) using triethylamine as a base to prevent side reactions. Alternative routes involve activating the amine component (e.g., converting 3-amino-2-methylbenzene to its acyl chloride) before reacting with oxolane-2-carboxamide .
  • Key Considerations : Reaction temperature and solvent polarity significantly influence yield and purity. Purification often involves column chromatography with gradients of ethyl acetate/hexane.

Q. How is the stereochemical integrity of this compound confirmed post-synthesis?

  • Methodology : X-ray crystallography is the gold standard. Programs like SHELXL (for refinement) and Olex2 (for structure visualization) are used to resolve the (2R) configuration . Complementary techniques include chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® IA) and optical rotation measurements.
  • Data Interpretation : A specific rotation value ([α]D²⁵) between +15° to +25° (c = 1, CHCl₃) is indicative of the (2R) enantiomer. Crystallographic data should show a Flack parameter near 0 .

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities in this compound synthesis?

  • Methodology :

  • Kinetic Resolution : Use chiral catalysts like Jacobsen’s Co-salen complexes during acylation to favor the (2R) enantiomer.
  • Diastereomeric Crystallization : Introduce a chiral auxiliary (e.g., (S)-α-methylbenzylamine) to form diastereomers with distinct solubility profiles .
    • Analytical Validation : Monitor enantiomeric excess (ee) via NMR with chiral shift reagents (e.g., Eu(hfc)₃) or mass spectrometry coupled with ion mobility separation .

Q. How does the substitution pattern on the oxolane ring affect the compound’s pharmacological interactions?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Replace the oxolane oxygen with sulfur or nitrogen to assess bioactivity changes. For instance, thiocarboxamide derivatives (e.g., oxolane-2-thiocarboxamide) show altered binding affinities to CNS targets .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict electronic effects, while molecular docking (AutoDock Vina) evaluates interactions with receptors like opioid or serotonin transporters .
    • Experimental Findings : Methyl substitution at the oxolane 3-position increases metabolic stability but reduces aqueous solubility .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

  • Methodology :

  • Continuous Flow Reactors : Optimize residence time and temperature to maintain enantiopurity at larger scales.
  • Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve sustainability .
    • Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR spectroscopy to monitor reaction progress and impurity profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.